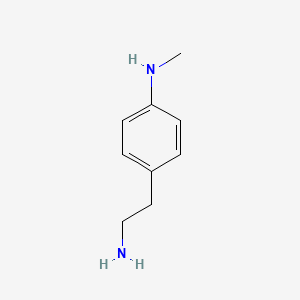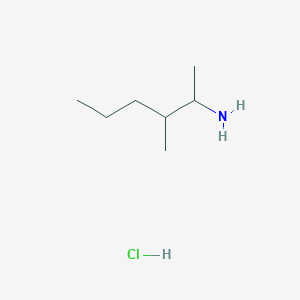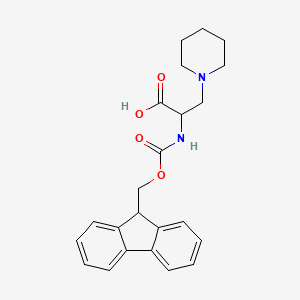
N-methyl-4-(2-aminoethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(2-aminoethyl)aniline is a chemical compound that undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
Synthesis Analysis
The synthesis of anilines, including N-methyl-4-(2-aminoethyl)aniline, involves various methods. One such method is the hydrogen autotransfer procedure, which proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). This procedure allows the effective methylation of anilines with methanol to selectively give N-methylanilines .Molecular Structure Analysis
The molecular structure of N-methyl-4-(2-aminoethyl)aniline is similar to that of 4-nitro-N-methylaniline derivatives. These structures are very similar with N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Chemical Reactions Analysis
N-methyl-4-(2-aminoethyl)aniline undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .科学的研究の応用
Ultraviolet Spectra Study
The ultraviolet spectra of aniline derivatives, including N-methyl-4-(2-aminoethyl)aniline, were studied in various solvents. N-Methylation increases the electron-donating ability, and the introduction of a methyl group or halogen atom into the ring results in a bathochromic shift, which is significant in understanding the electronic properties of these compounds (Cumper & Singleton, 1968).
Application in Iridium-Catalyzed Reactions
N-Methyl-N-((trimethylsilyl)methyl)aniline, a similar compound, has been used in visible-light-induced, iridium-catalyzed reactions with cyclic α,β-unsaturated carbonyl compounds. This application is important in synthetic organic chemistry, especially in the synthesis of complex organic molecules (Lenhart & Bach, 2014).
Analytical Chemistry: Detection of Biomarkers
In analytical chemistry, derivatives of N-methyl-4-(2-aminoethyl)aniline have been used for the detection of biomarkers. For instance, a bi-functionalized luminescent metal-organic framework was designed for the highly sensitive detection of 4-Aminophenol, a biomarker of aniline in urine. This showcases the role of these compounds in developing sensitive and selective sensors for health monitoring and diagnostics (Jin & Yan, 2021).
Catalytic Applications
The use of derivatives in catalysis is evident in the preparation of 3-alkylmercapto-4-methyl-N-(dialkylaminoethyl)anilines, which have potential applications in pharmaceuticals and agrochemicals due to their chemotherapeutic activity (Ting, 1956).
Synthesis of N-methyl-N-aryl Amines
N-methyl-4-(2-aminoethyl)aniline derivatives have been used in the efficient synthesis of N-methyl-N-aryl amines. This method is significant in the synthesis of compounds which may have applications in medical imaging, such as in Alzheimer’s disease (Peng et al., 2009).
Environmental Applications
In environmental applications, the degradation of aniline and its derivatives, including N-methylated forms, by specific bacterial strains, has been studied. This research is crucial for understanding the bioremediation of pollutants in wastewater treatment (Liu et al., 2002).
作用機序
Safety and Hazards
N-methyl-4-(2-aminoethyl)aniline is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It is advised to handle this chemical with care, wearing protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
4-(2-aminoethyl)-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHMUNZMWFJULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(2-aminoethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2832487.png)
![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2832488.png)
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2832489.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2832491.png)
![(2E)-3-[4-(Diethylamino)-2-hydroxyphenyl]prop-2-enoic acid](/img/structure/B2832492.png)
![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2832493.png)
![2-(ethylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2832494.png)
![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2832501.png)
![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)

![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)
